Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone group to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole moiety bearing a pyrimidin-2-yl group. Such hybrid systems are often explored in medicinal chemistry for their ability to modulate protein targets, particularly kinases or enzymes requiring rigid, planar heterocycles for binding .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2S/c24-16(9-2-3-11-12(6-9)22-26-21-11)23-7-10(8-23)15-19-14(20-25-15)13-17-4-1-5-18-13/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUQVTANFQWRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidin-2-yl-1,2,4-oxadiazole Moiety: This step often involves the reaction of a pyrimidine derivative with a nitrile oxide to form the oxadiazole ring.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzo[c][1,2,5]thiadiazole core with the pyrimidin-2-yl-1,2,4-oxadiazole-azetidine intermediate under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the oxadiazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
In biological and medicinal research, the compound’s structural complexity and potential bioactivity make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological targets.
Industry
In industry, the compound could be used as a building block for the synthesis of more complex molecules or as a functional material in the development of sensors and catalysts.
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and isomerism. Below is a detailed comparison with compounds from the Biopharmacule Speciality Chemicals catalog and related literature:
Core Heterocycle Variations
Key Observations :
- The target compound’s oxadiazole-azetidine system introduces conformational constraint and polarity, distinguishing it from pyrimidinone-based analogs.
- Benzo[c] vs. Benzo[d] isomerism : The benzo[c][1,2,5]thiadiazole isomer (target compound) has fused aromatic rings with nitrogen and sulfur in a linear arrangement, enhancing electron-withdrawing effects compared to the benzo[d][1,2,3]thiadiazole isomer .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound characterized by a unique heterocyclic structure that combines thiadiazole and pyrimidine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features the following structural components:
- Thiadiazole moiety : Known for its diverse biological activities.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Azetidine ring : Contributes to the overall stability and reactivity of the compound.
The molecular formula of this compound is with a molecular weight of 365.4 g/mol .
Antimicrobial Activity
Research indicates that compounds with similar structures to benzo[c][1,2,5]thiadiazol derivatives exhibit significant antimicrobial properties. For instance:
- Thiadiazole derivatives have shown efficacy against various bacterial strains.
- Pyrimidine-based compounds often demonstrate activity against fungal pathogens.
A comparative analysis of related compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | Contains thiadiazole core | Antimicrobial properties |
| Benzothiadiazoles | Fused benzene-thiadiazole rings | Anticancer effects |
| Pyrimidine Derivatives | Pyrimidine ring structure | Antiviral and anticancer |
This compound is unique due to its specific combination of these functionalities that may enhance its biological activity compared to other similar compounds .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity assays revealed that the compound significantly inhibited the growth of solid tumor cell lines.
- It modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to cancer cell proliferation .
The proposed mechanisms through which benzo[c][1,2,5]thiadiazol derivatives exert their biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in cellular signaling pathways.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
- Inflammatory Response Modulation : Reducing the production of inflammatory cytokines in immune cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiadiazole Derivatives : This research indicated that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Pyrimidine Analogs : Investigations into pyrimidine-based compounds showed promising results in inhibiting tumor growth in various cancer models .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step coupling reactions:
- Core formation : Construct the benzo[c][1,2,5]thiadiazole core via condensation of o-phenylenediamine derivatives with sulfur sources under controlled temperatures (80–120°C) .
- Oxadiazole-azetidine coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidinyl-oxadiazole-azetidine moiety. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or acetonitrile) significantly impact yields .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .
Example Reaction Conditions :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core formation | None | Ethanol | 80 | 65–70 |
| Coupling | Pd(PPh₃)₄ | DMF | 100 | 45–50 |
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm) and confirms regiochemistry of oxadiazole-pyrimidine linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 425.0923) .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
Q. How does the compound’s solubility affect experimental design?
- Solubility in DMSO (>10 mM) facilitates in vitro assays. For in vivo studies, use co-solvents like Cremophor EL to enhance aqueous solubility while monitoring stability via UV-Vis spectroscopy (λmax = 280 nm) .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The pyrimidine-oxadiazole group shows strong hydrogen bonding with Asp831 (binding energy: −9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-response validation : Re-test IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. HEK293) using ATP-based viability assays. Note discrepancies due to off-target effects .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., azetidine ring opening) that may alter activity .
Q. How can structure-activity relationships (SAR) guide analog development?
- Oxadiazole substitution : Replacing pyrimidine with triazine improves FLAP inhibition (IC₅₀ from 10 nM to 2 nM) but reduces metabolic stability .
- Azetidine modification : Introducing methyl groups enhances selectivity for CYP3A4 (Clhep <15 mL/min/kg) .
SAR Example :
| Analog | R-group | IC₅₀ (nM) | Clhep (mL/min/kg) |
|---|---|---|---|
| Parent | Pyrimidine | 10 | 20 |
| A1 | Triazine | 2 | 35 |
| A2 | Methyl-azetidine | 8 | 12 |
Methodological Challenges and Solutions
Q. How to address low yields in azetidine-oxadiazole coupling?
- Catalyst optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 increases yields by 20% via enhanced oxidative addition .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h at 150°C with comparable purity .
Q. What in vitro assays best quantify target engagement?
- Fluorescence polarization : Measure binding to recombinant FLAP protein (Kd = 8 nM) using FITC-labeled probes .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in HeLa cells (ΔTm = 4°C at 10 µM) .
Data Interpretation and Reproducibility
Q. Why do NMR spectra vary between batches?
- Solvent impurities : Use deuterated DMSO-d₆ with <0.03% water to prevent peak splitting .
- Tautomerism : Oxadiazole tautomers (1,2,4 vs. 1,3,4) cause shifts in ¹³C NMR; confirm via 2D HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
